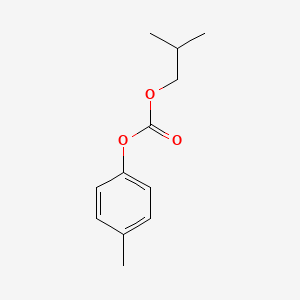![molecular formula C22H27ClN2O2 B5103608 mesityl{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanone hydrochloride](/img/structure/B5103608.png)
mesityl{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mesityl{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanone hydrochloride, commonly known as MMH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMH is a member of the piperazine family and is a derivative of mesitylene.
Aplicaciones Científicas De Investigación
MMH has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. MMH has also been shown to have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of MMH is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
MMH has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. MMH has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MMH in lab experiments is its relatively low toxicity. However, one limitation is that it is not very water-soluble, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for MMH research. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of MMH and its potential applications in various disease states.
In conclusion, MMH is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a promising candidate for further study. While there are limitations to its use in lab experiments, MMH has the potential to make a significant impact in the field of medicine in the future.
Métodos De Síntesis
MMH can be synthesized by reacting mesitylene with N-(4-methylpiperazin-1-yl)formamide in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain MMH hydrochloride.
Propiedades
IUPAC Name |
[4-(4-methylpiperazine-1-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2.ClH/c1-15-13-16(2)20(17(3)14-15)21(25)18-5-7-19(8-6-18)22(26)24-11-9-23(4)10-12-24;/h5-8,13-14H,9-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHFUWXHFWUOJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-thienyl)acetamide](/img/structure/B5103540.png)

![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylphenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5103551.png)
![4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5103556.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5103562.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B5103567.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103573.png)
![1-[(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5103575.png)
![1-ethoxy-3-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5103576.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(4-fluorobenzoyl)-3-piperidinyl]piperazine](/img/structure/B5103577.png)

![N-[1-(4-bromophenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B5103587.png)
![2-[(4-methoxybenzoyl)amino]-N-(2-methyl-1-{[(3-methylphenyl)amino]carbonyl}propyl)benzamide](/img/structure/B5103590.png)
![4-({2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzenesulfonamide](/img/structure/B5103612.png)